Benzyl-PEG6-azide

Antibody-Drug Conjugates PEG linker hydrophobicity

Benzyl-PEG6-azide (CAS: 86770-73-2; MW: 397.47 g/mol) is a heterobifunctional polyethylene glycol (PEG) derivative comprising a terminal benzyl ether protecting group and a terminal azide moiety linked by a PEG6 spacer. The compound serves dual roles: as a PEG-based PROTAC linker in targeted protein degradation applications and as a click chemistry reagent capable of undergoing copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, as well as strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO- or BCN-functionalized molecules.

Molecular Formula C19H31N3O6
Molecular Weight 397.5 g/mol
Cat. No. B11827847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-PEG6-azide
Molecular FormulaC19H31N3O6
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C19H31N3O6/c20-22-21-6-7-23-8-9-24-10-11-25-12-13-26-14-15-27-16-17-28-18-19-4-2-1-3-5-19/h1-5H,6-18H2
InChIKeyTYGXSSHTJLZOIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Benzyl-PEG6-azide: PROTAC Linker and Click Chemistry Reagent with Orthogonal Benzyl Protection


Benzyl-PEG6-azide (CAS: 86770-73-2; MW: 397.47 g/mol) is a heterobifunctional polyethylene glycol (PEG) derivative comprising a terminal benzyl ether protecting group and a terminal azide moiety linked by a PEG6 spacer [1]. The compound serves dual roles: as a PEG-based PROTAC linker in targeted protein degradation applications and as a click chemistry reagent capable of undergoing copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, as well as strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO- or BCN-functionalized molecules [2]. The benzyl group functions as an acid-labile and hydrogenolyzable protecting group, enabling orthogonal deprotection strategies in multi-step synthetic workflows .

Why Generic Substitution of Benzyl-PEG6-azide with Other PEG-Azide Linkers Fails


In-class PEG-azide linkers cannot be substituted interchangeably due to three interdependent variables that critically influence conjugate performance: PEG chain length, terminal protecting group identity, and orthogonal reactivity profile. PEG chain length directly modulates hydrophobicity, aqueous solubility, and pharmacokinetic behavior of the resulting conjugates—differences of as little as two ethylene glycol units can alter hydrophobic interaction chromatography (HIC) retention times and in vivo clearance rates [1][2]. The benzyl protecting group provides orthogonal deprotection via catalytic hydrogenolysis or mild acid treatment, a functionality absent in unprotected hydroxyl-terminated or methyl-capped PEG linkers . Furthermore, the azide moiety permits copper-free SPAAC with DBCO/BCN partners, but the linker's overall length and terminal group identity determine whether the resulting conjugate achieves optimal spatial separation between payload and targeting moiety without inducing aggregation [1][2].

Benzyl-PEG6-azide: Quantitative Differential Evidence for Scientific Procurement Decisions


PEG6 Spacer Length Balances Hydrophobicity Reduction Against Steric Burden in ADC Conjugates

Benzyl-PEG6-azide incorporates a PEG6 spacer (six ethylene glycol units), a chain length that resides in the optimal range identified for ADC linker design. In a comparative study evaluating pendant-type PEG linkers with varying chain lengths conjugated to Trastuzumab-MMAE at DAR8, increasing PEG length from PEG4 to PEG8 and PEG12 progressively decreased conjugate hydrophobicity as measured by HIC analysis [1]. PEG6 represents an intermediate length that reduces hydrophobicity relative to shorter PEG2 or PEG4 linkers while avoiding the potential steric hindrance and increased molecular weight burden associated with longer PEG8 or PEG12 constructs. PEG8 and PEG12 DAR8-ADCs demonstrated improved pharmacokinetic profiles and enhanced in vivo anti-tumor activity compared to PEG4 DAR8-ADCs and DAR4 controls [1].

Antibody-Drug Conjugates PEG linker hydrophobicity

Benzyl Protecting Group Enables Orthogonal Deprotection via Catalytic Hydrogenolysis

Unlike methyl-capped (m-PEG-N3) or free hydroxyl (HO-PEG-N3) PEG-azide linkers, Benzyl-PEG6-azide incorporates a benzyl ether protecting group that is selectively removable under catalytic hydrogenolysis conditions (H2, Pd/C) or mild acid treatment . This orthogonal deprotection capability is absent in m-PEG-azide analogs, which are permanently capped and cannot be further functionalized at the benzyl-protected terminus. Comparative structural analysis indicates that the benzyl group is acid-labile, providing an orthogonal deprotection route that is compatible with base-sensitive functional groups elsewhere in the synthetic intermediate . Benzyl-PEG12-N3, a longer-chain analog, is explicitly characterized as possessing an acid-labile benzyl protecting group .

PROTAC synthesis orthogonal protection hydrogenolysis

Computed LogP of 2.049 Indicates Balanced Hydrophilic-Lipophilic Character

Benzyl-PEG6-azide exhibits a computed LogP value of 2.049, as reported in vendor physicochemical characterization data . This value reflects the net partition coefficient resulting from the lipophilic benzyl aromatic ring (contributing to higher LogP) counterbalanced by the hydrophilic PEG6 chain (six ethylene glycol units with eight hydrogen bond acceptors). For comparative context, PEG-based linkers without terminal aromatic groups typically exhibit lower LogP values; conversely, linkers with shorter PEG chains (PEG2-PEG4) and similar benzyl termini would be expected to show higher LogP values due to reduced hydrophilic character. The LogP of 2.049 positions Benzyl-PEG6-azide as a moderately lipophilic linker suitable for applications requiring both organic solvent compatibility and adequate aqueous solubility.

LogP solubility linker hydrophilicity

Dual Click Chemistry Reactivity: CuAAC with Terminal Alkynes and SPAAC with DBCO/BCN

Benzyl-PEG6-azide participates in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes and strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO- or BCN-functionalized molecules [1]. In contrast, terminal alkyne-functionalized linkers (e.g., propargyl-PEG derivatives) are restricted to CuAAC with azide partners and cannot undergo SPAAC unless paired with azide-functionalized partners. DBCO-PEG linkers enable copper-free SPAAC but require strained alkyne functionality at the linker terminus, which may impose steric constraints in certain conjugation geometries. The azide group in Benzyl-PEG6-azide is significantly smaller than the DBCO moiety (MW contribution: azide ~42 Da vs DBCO ~220+ Da), reducing steric interference during conjugation to crowded biomolecular surfaces [1].

CuAAC SPAAC bioorthogonal chemistry

Hydrogen Bond Acceptor Count of 8 Contributes to Aqueous Solubility Enhancement

Benzyl-PEG6-azide contains eight hydrogen bond acceptor atoms (derived from the six PEG oxygen atoms and the azide nitrogen atoms) and zero hydrogen bond donors . The PEG6 spacer increases water solubility of the compound in aqueous media . In comparative ADC studies with pendant-type PEG linkers, increasing PEG chain length from PEG4 (fewer H-bond acceptors) to PEG8 and PEG12 (more H-bond acceptors) corresponded with decreased conjugate hydrophobicity and reduced aggregation in formulation buffer as monitored by native size-exclusion chromatography [1]. Benzyl-PEG6-azide's PEG6 length provides an intermediate hydrogen bond acceptor count between PEG4 and PEG8 variants, offering a balanced solubility enhancement profile.

aqueous solubility PEG linker hydrogen bonding

Molecular Weight of 397.47 g/mol Provides Defined PEG6 Spacer with Minimal Polydispersity

Benzyl-PEG6-azide has a defined molecular weight of 397.47 g/mol and exact mass of 397.221 Da, corresponding to a discrete PEG6 oligomer with precisely six ethylene glycol repeat units [1]. This contrasts with polydisperse PEG reagents commonly used in industrial applications, which contain distributions of chain lengths and molecular weights that introduce analytical variability in conjugate characterization. Longer-chain discrete analogs include Benzyl-PEG8-azide (MW approximately 485.6 g/mol) and Benzyl-PEG12-N3 (MW 661.79 g/mol) . Shorter-chain analogs include Benzyl-PEG4-azide (MW approximately 309.4 g/mol). The PEG6 length represents a midpoint in the discrete benzyl-PEG-azide series, offering a distinct molecular weight option for applications requiring specific spatial separation.

discrete PEG molecular weight polydispersity

Benzyl-PEG6-azide: Optimal Research and Industrial Application Scenarios


PROTAC Linker Development Requiring Intermediate Spacer Length and Orthogonal Deprotection

Benzyl-PEG6-azide is optimally deployed as a PROTAC linker when the target degradation chimera requires a PEG6 spacer to achieve proper spatial orientation between the E3 ligase ligand and the target protein ligand. The benzyl protecting group can be retained during azide-mediated click conjugation, then selectively removed via catalytic hydrogenolysis to reveal a free hydroxyl for subsequent functionalization or to modulate linker hydrophobicity. This orthogonal deprotection capability enables sequential conjugation strategies that are not feasible with permanently capped m-PEG-azide linkers [1].

Antibody-Drug Conjugate (ADC) Payload-Linker Construction with Balanced Hydrophilicity

For ADC development, Benzyl-PEG6-azide provides a PEG6 spacer that delivers intermediate hydrophilicity enhancement—sufficient to mitigate aggregation risks in high-DAR conjugates without the steric and molecular weight burden of longer PEG8 or PEG12 chains. Evidence from pendant-type PEG linker studies demonstrates that PEG8 and PEG12 DAR8-ADCs exhibit improved PK profiles and reduced aggregation compared to PEG4 DAR8-ADCs [2]. Benzyl-PEG6-azide occupies the strategic midpoint in this PEG length series, offering a balanced option when PEG4 is insufficient for solubility but PEG8 adds unnecessary bulk.

Multi-Step Bioconjugate Synthesis Requiring Copper-Free SPAAC Compatibility

Benzyl-PEG6-azide is well-suited for bioconjugation workflows that demand copper-free click chemistry due to the sensitivity of biological payloads to copper toxicity. The terminal azide undergoes strain-promoted cycloaddition (SPAAC) with DBCO- or BCN-functionalized targeting moieties under mild, biocompatible conditions [3]. The azide group's small steric footprint (~42 Da) minimizes interference during conjugation to sterically constrained binding sites, an advantage over bulkier strained alkyne linkers [3].

Synthetic Intermediate for Functionalized PEG Derivatives via Orthogonal Deprotection

In multi-step organic synthesis of complex PEGylated constructs, Benzyl-PEG6-azide serves as a protected intermediate where the benzyl ether can be selectively removed under catalytic hydrogenolysis (H2, Pd/C) or mild acidic conditions without affecting the azide functionality . This orthogonal deprotection strategy allows the PEG chain to remain masked during initial conjugation steps, then be unveiled for downstream derivatization (e.g., esterification, etherification, or activation as a leaving group).

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